molecular formula C20H20N4O4 B8777700 Kv3 modulator 1 CAS No. 1380696-64-9

Kv3 modulator 1

Cat. No.: B8777700
CAS No.: 1380696-64-9
M. Wt: 380.4 g/mol
InChI Key: JYHHQTRVJFMEGR-UHFFFAOYSA-N
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Description

Kv3 modulator 1 is a modulator of the Kv3 voltage-gated potassium channel . It has been extracted from patent WO2018020263A1, Compound X . This modulator has potential for the treatment of inflammatory pain .


Molecular Structure Analysis

The molecular weight of this compound is 380.40 and its formula is C20H20N4O4 . The exact mass is 380.15 . The elemental analysis shows that it contains Carbon (63.15%), Hydrogen (5.30%), Nitrogen (14.73%), and Oxygen (16.82%) .

Mechanism of Action

Kv3 modulator 1 is a positive allosteric modulator of Kv3.1 and Kv3.2 channels . It involves positive cooperativity and preferential stabilization of the open state . The modulation allows fast-spiking PV+ interneurons to fire accurately at high frequencies to orchestrate the activity of neocortical networks .

Future Directions

Kv3 modulator 1 has potential therapeutic applications, particularly in the treatment of CNS disorders . Autifony Therapeutics has announced the commencement of a US Phase Ib study of AUT00201, a novel Kv3 modulator, in Progressive Myoclonic Epilepsy-7 (EPM7) . The discovery of a novel binding site for a positive modulator of a voltage-gated potassium channel could enable structure-based drug design on these targets with high therapeutic potential for the treatment of multiple CNS disorders .

Properties

CAS No.

1380696-64-9

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

5,5-dimethyl-3-[2-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyrimidin-5-yl]imidazolidine-2,4-dione

InChI

InChI=1S/C20H20N4O4/c1-11-4-5-13(14-15(11)27-10-20(14)6-7-20)28-17-21-8-12(9-22-17)24-16(25)19(2,3)23-18(24)26/h4-5,8-9H,6-7,10H2,1-3H3,(H,23,26)

InChI Key

JYHHQTRVJFMEGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC3=NC=C(C=N3)N4C(=O)C(NC4=O)(C)C)C5(CC5)CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 7-methylspiro[2H-benzofuran-3,1′-cyclopropane]-4-ol (Intermediate 156, 18 mg, 0.1 mmol) in dry DMF (1 ml) potassium carbonate (27.6 mg, 0.2 mmol) and then 3-(2-chloropyrimidin-5-yl)-5,5-dimethyl-imidazolidine-2,4-dione (Intermediate 166, 20 mg, 0.083 mmol) were added and the reaction mixture was stirred for 2 hours at 80° C. After cooling the reaction mixture was quenched with water (1 ml), diluted with brine (5 ml) and extracted with ethyl acetate (2×10 ml). The organic layer was dried over sodium sulfate, filtered and evaporated and the residue was purified by flash chromatography (Biotage system) on silica gel using a 10 g SNAP column and cyclohexane/ethyl acetate 7:3 to cyclohexane/ethyl acetate 3:7 as eluents affording the title compound (18 mg) as a light beige solid.
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20 mg
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